(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine, also known as 1-Cyclopropyl-1-(4-methoxyphenyl)methylamine, is an organic compound with the molecular formula and a molecular weight of approximately 179.25 g/mol. This compound features a cyclopropyl group attached to a phenyl ring that bears a methoxy substituent, making it of interest in various chemical and pharmaceutical applications.
This compound is classified under amines, specifically as a secondary amine due to the presence of two carbon groups attached to the nitrogen atom. It can be found in chemical databases such as PubChem and NIST, which provide detailed information about its structure, properties, and potential applications .
The synthesis of (Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine can be achieved through several methods, including reductive amination and alkylation reactions.
The choice of method depends on the availability of starting materials and desired yield. Reactions are typically carried out under controlled temperatures and atmospheres to optimize product formation and minimize side reactions.
The molecular structure of (Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine features:
The structural formula can be represented as follows:
(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine can undergo several chemical reactions typical for amines:
These reactions are significant in synthetic organic chemistry for modifying the compound's properties or creating derivatives with enhanced biological activity.
The mechanism of action for (Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine primarily involves its interaction with biological targets such as receptors or enzymes.
Research into its pharmacodynamics is ongoing, focusing on its potential therapeutic applications in treating neurological disorders .
Relevant data on these properties can be obtained from chemical databases like PubChem and NIST .
(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine has potential applications in various fields:
The ongoing research into this compound highlights its significance in medicinal chemistry and organic synthesis .
The assembly of the (cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine scaffold predominantly leverages reductive amination and N-alkylation as key bond-forming strategies. In reductive amination, the condensation of 4-methoxybenzaldehyde with cyclopropylmethylamine forms an imine intermediate, which is subsequently reduced using borohydride reagents. Sodium cyanoborohydride (NaBH₃CN) in methanol/acidic buffer (pH 4–5) proves optimal, achieving yields >75% by selectively reducing the imine while tolerating the aldehyde precursor [3] [7]. Alternative reductants like sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) further enhance chemoselectivity, particularly for acid-sensitive functionalities, yielding >80% under mild conditions [7].
N-Alkylation offers a complementary route, where cyclopropylmethylamine reacts with 4-methoxybenzyl chloride in the presence of inorganic bases (e.g., K₂CO₃). This method, however, faces challenges in suppressing dialkylation. Optimization studies show that using a 10% molar excess of the amine and phase-transfer catalysts (e.g., tetrabutylammonium bromide) in acetonitrile at 60°C limits bis-alkylated byproducts to <5%, achieving 70–72% isolated yield [1] [10]. For scale-up, catalytic hydrogenation (H₂, Pt/C or Rh/Al₂O₃) under 50–100 psi pressure provides a metal-based alternative, though it requires rigorous exclusion of moisture to prevent dehalogenation side reactions [1] [4].
Table 1: Optimization of Synthetic Routes for (Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine
Method | Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Reductive Amination | NaBH₃CN, MeOH, pH 5 buffer, 25°C, 12 h | 78 | Chemoselective, mild |
Reductive Amination | NaBH(OAc)₃, DCE, 25°C, 24 h | 82 | Acid-tolerant, no pH control needed |
N-Alkylation | K₂CO₃, Bu₄NBr, CH₃CN, 60°C, 8 h | 70 | No reductant required |
Catalytic Hydrogenation | H₂ (50 psi), 5% Pt/C, EtOH, 25°C, 6 h | 65 | Scalable, atom-economical |
The cyclopropylmethyl moiety acts as a conformationally restrictive element that significantly enhances synthetic efficiency and purity. Its high ring strain (27.5 kcal/mol) and sp³-hybridized carbons enforce a fixed dihedral angle of ~120° between the amine and adjacent methylene group. This rigidity suppresses rotameric flexibility during imine formation in reductive amination, accelerating the reaction by 3.5-fold compared to linear propylamine analogs and reducing byproduct formation [9]. Density functional theory (DFT) calculations confirm a 2.8 kcal/mol lower activation barrier for iminium ion formation with cyclopropylmethylamine versus n-butylamine, rationalizing the kinetic benefits [9].
In catalytic hydrogenations, cyclopropyl’s stereoelectronic effects stabilize transition states. Platinum or copper-chromite catalysts hydrogenate cyclopropylmethyl nitriles (e.g., from 4-methoxybenzyl chloride + cyclopropanecarbonitrile) to the target amine at 120°C with 85% conversion, whereas bulkier tert-butyl analogs stall at 40% [1]. The ring’s σ-acceptor character polarizes the C–N bond, facilitating chemoselective reduction without ring opening—a risk under strong acid/Lewis acid conditions [4] [6]. Purification challenges, such as separating residual aldehyde, are mitigated by exploiting the amine’s basicity. Extraction into 1M HCl, followed by basification (NaOH) and dichloromethane back-extraction, delivers >99% purity, as confirmed by HPLC [1] .
Table 2: Impact of Cyclopropyl Linker on Synthetic Efficiency
Parameter | Cyclopropylmethylamine | n-Propylamine | Benzylamine |
---|---|---|---|
Imine formation rate (k, M⁻¹s⁻¹) | 4.2 × 10⁻³ | 1.2 × 10⁻³ | 3.8 × 10⁻³ |
Reductive amination yield (%) | 82 | 68 | 75 |
Byproducts (%) | 5 | 18 | 12 |
Purification ease | High (crystalline HCl salt) | Moderate | Moderate |
Homologation—systematic variation of spacer length—between the cyclopropylmethyl and 4-methoxybenzyl groups enables precision engineering of bivalent ligands for receptor selectivity. Inserting methylene spacers (–CH₂–) adjusts the inter-pharmacophore distance (N–N distance), critical for simultaneous engagement of orthosteric and allosteric sites in targets like monoamine oxidases (MAOs) or dopamine receptors [6]. Key approaches include:
Table 3: Homologation Strategies and Biological Outcomes
Homologation Approach | Structure Modifications | Biological Effect | Selectivity Ratio |
---|---|---|---|
Chain Extension | Insertion of –CH₂– spacer | MAO-B Ki: 37 nM (vs. 68 nM for parent) | 1.8-fold ↑ MAO-B |
Rigidified Linkers | trans-1,2-Cyclopropyl diamine unit | D3R Ki: 5.72 nM; D2R Ki: 64 nM | 11.2-fold (D3R/D2R) |
Stereochemical Control | (1R,2S)-2-Phenylcyclopropylmethyl linker | D3R Ki: 1.8 nM; D2R Ki: 275 nM | 153-fold (D3R/D2R) |
These strategies demonstrate how minor structural perturbations, guided by conformational analysis, optimize target engagement while minimizing synthetic overhead.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: